molecular formula C21H24N6O3 B11432413 5-amino-1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11432413
M. Wt: 408.5 g/mol
InChI Key: UKDYJNBLPRKWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl isocyanate with an appropriate amine to form a urea derivative. This intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, water, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-amino-1-[2-(4-ethoxyanilino)-2-oxoethyl]-N-(4-ethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O3/c1-3-14-5-7-16(8-6-14)24-21(29)19-20(22)27(26-25-19)13-18(28)23-15-9-11-17(12-10-15)30-4-2/h5-12H,3-4,13,22H2,1-2H3,(H,23,28)(H,24,29)

InChI Key

UKDYJNBLPRKWKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=C(C=C3)OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.